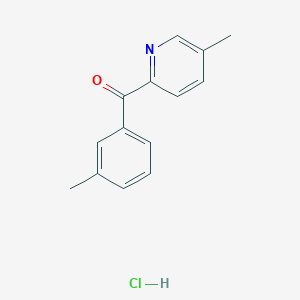

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride

Description

Properties

IUPAC Name |

(3-methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO.ClH/c1-10-4-3-5-12(8-10)14(16)13-7-6-11(2)9-15-13;/h3-9H,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFWQDMGUAXWRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=NC=C(C=C2)C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methylbenzaldehyde and 5-methyl-2-pyridinecarboxylic acid.

Condensation Reaction: The 3-methylbenzaldehyde undergoes a condensation reaction with 5-methyl-2-pyridinecarboxylic acid in the presence of a suitable catalyst, such as piperidine, to form the intermediate (3-Methylphenyl)-(5-methylpyridin-2-yl)methanol.

Oxidation: The intermediate is then oxidized using an oxidizing agent like pyridinium chlorochromate (PCC) to yield (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone.

Hydrochloride Formation: Finally, the methanone derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the methanone group to a methanol group.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have indicated that compounds similar to (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride exhibit antiviral properties. For instance, derivatives of pyridine and phenyl groups have been synthesized and tested for their inhibitory activity against viral proteases, such as those from Zika virus. The structure-activity relationship (SAR) analyses suggest that modifications in the substituents can significantly enhance antiviral efficacy, making this compound a candidate for further exploration in antiviral drug development .

Inhibition of Enzymatic Activity

The compound has been studied for its potential to inhibit specific enzymes involved in disease pathways. For example, screening of related compounds revealed that certain derivatives could act as potent inhibitors of proteases critical for viral replication. These findings highlight the importance of structural modifications in enhancing inhibitory potency .

Case Study: Antiviral Efficacy

A notable case study involved the synthesis of various 5-substituted pyridine derivatives, including (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride. The study demonstrated significant antiviral activity against Zika virus proteases with IC50 values indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in treating viral infections .

Case Study: Structure-Activity Relationship Analysis

In another research project, a series of compounds were analyzed to determine their structure-activity relationships concerning protease inhibition. The study found that compounds with bulky hydrophobic groups at specific positions showed increased activity, while polar substitutions decreased efficacy. This information is crucial for guiding future drug design efforts involving (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride derivatives .

Summary of Antiviral Activities

| Compound Name | Viral Target | IC50 (μM) | Notes |

|---|---|---|---|

| Compound A | Zika Virus Protease | 0.62 | High potency |

| Compound B | Zika Virus Protease | 1.42 | Moderate potency |

| (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride | Zika Virus Protease | 0.76 | Comparable activity |

Structure-Activity Relationship Findings

| Substituent Position | Substituent Type | Effect on Activity |

|---|---|---|

| R1 | Bulky hydrophobic | Increased activity |

| R2 | Polar | Decreased activity |

| R3 | Aromatic | Variable effects |

Mechanism of Action

The mechanism of action of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone;hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which plays a role in cell death and inflammation pathways . This inhibition can lead to therapeutic effects in conditions such as retinal diseases.

Comparison with Similar Compounds

Structural Comparison with Methanone Derivatives

Methanone derivatives vary widely in their aromatic substituents, which dictate their chemical behavior. Key comparisons include:

Key Differences :

- Substituent Positioning : The 5-methyl group on pyridine may sterically hinder interactions compared to raloxifene’s 4-hydroxyphenyl group, which participates in hydrogen bonding .

Comparison Based on Pyridine Ring Substitution

Pyridine derivatives with methyl and halogen substituents exhibit distinct properties:

Impact of Substituents :

- Electron-Withdrawing vs.

- Solubility : Hydrochloride salts improve aqueous solubility, critical for bioavailability in drug candidates .

Hydrochloride Salt Formation and Pharmaceutical Relevance

Hydrochloride salts are common in pharmaceuticals for improved solubility and crystallinity. Examples include:

- Raloxifene hydrochloride : Used clinically due to enhanced dissolution .

- Desethylamiodarone hydrochloride : An impurity standard, emphasizing the role of salt forms in quality control .

- Target compound : Likely follows similar salt-formation principles, though specific pharmacological data are unavailable.

Hydrogen Bonding and Crystallographic Behavior

Hydrogen bonding patterns influence crystal packing and stability:

- Compound 4 (): Exhibits N–H···Cl hydrogen bonds (2.20–2.30 Å), stabilizing its crystal lattice .

- Raloxifene : The 4-hydroxyphenyl group forms intermolecular hydrogen bonds, critical for its solid-state structure .

- Target compound : The absence of hydroxyl groups may limit hydrogen bonding, relying instead on van der Waals interactions or π-stacking due to aromatic rings .

Biological Activity

The compound (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone; hydrochloride is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone can be represented as follows:

This compound features a ketone group linked to a pyridine and a methylphenyl moiety, which may contribute to its biological effects.

Mechanisms of Biological Activity

Research has indicated that compounds similar to (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone exhibit various biological activities, including:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of pyridine have demonstrated inhibition of cell proliferation in MCF7 and HepG2 cells with IC50 values ranging from 3.79 µM to 12.50 µM .

- Anti-inflammatory Effects : Some studies suggest that related compounds can inhibit nitric oxide (NO) production in macrophages, indicating potential anti-inflammatory properties. For instance, a compound with structural similarities exhibited NO inhibition at concentrations as low as 6 µM without significant cytotoxicity .

- Neuroprotective Properties : Certain derivatives are being evaluated for their effects on neurotransmitter modulation, particularly in the context of cognitive disorders. Positive allosteric modulation at nicotinic acetylcholine receptors has been noted in related compounds .

Anticancer Activity

A study evaluating various derivatives of pyridine compounds found that (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone exhibited promising results against several cancer cell lines. The following table summarizes the findings:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| A | MCF7 | 3.79 | Cytotoxicity |

| B | HepG2 | 12.50 | Apoptosis induction |

| C | NCI-H460 | 42.30 | Cell cycle arrest |

Anti-inflammatory Activity

In vitro studies on macrophage cell lines demonstrated that related compounds effectively reduced LPS-induced NO secretion:

| Compound | Concentration (µM) | NO Inhibition (%) |

|---|---|---|

| D | 6 | 70 |

| E | 30 | 85 |

Structure-Activity Relationship (SAR)

The biological activity of (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone can be influenced by structural modifications. Modifications such as varying the position of methyl groups or introducing different functional groups can enhance or diminish its activity.

Key Findings from SAR Studies:

- Positioning of Methyl Groups : Variations in the methyl group positions on the phenyl ring significantly affected cytotoxicity.

- Functional Group Substitution : Introduction of halogen substituents led to increased potency against specific cancer cell lines.

Q & A

Q. What are the recommended methods for synthesizing (3-Methylphenyl)-(5-methylpyridin-2-yl)methanone hydrochloride with high purity?

Methodological Answer:

- Synthetic Route Design : Start with a Friedel-Crafts acylation between 3-methylbenzene and 5-methylpicolinic acid derivatives. Use anhydrous AlCl₃ as a catalyst in a dichloromethane solvent under inert conditions to form the methanone core.

- Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials. For the hydrochloride salt, treat the free base with HCl gas in diethyl ether, followed by vacuum drying .

- Purity Validation : Confirm purity (>98%) via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water gradient) and elemental analysis .

Q. How should researchers design HPLC methods to analyze impurities in this compound?

Methodological Answer:

- Column Selection : Use a reversed-phase C18 column (250 mm × 4.6 mm, 5 µm) for optimal separation of polar impurities.

- Mobile Phase : Employ a gradient of 0.1% phosphoric acid (aqueous) and acetonitrile (5% to 95% over 30 minutes) to resolve structurally similar by-products.

- Detection : Set UV detection at 254 nm, leveraging the aromatic π-π* transitions of the compound and impurities.

- Reference Standards : Cross-validate impurities using pharmacopeial reference standards (e.g., EP/JP impurities) and spike recovery tests .

Q. What safety protocols are essential when handling this hydrochloride salt in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood during synthesis to avoid inhalation of HCl vapors.

- Waste Disposal : Neutralize acidic waste with sodium bicarbonate before segregating into designated containers. Collaborate with certified waste management services for hazardous material disposal .

Advanced Research Questions

Q. How can hydrogen bonding patterns in the crystal structure be analyzed using graph set theory?

Methodological Answer:

- Data Collection : Obtain high-resolution single-crystal X-ray diffraction data (e.g., Mo-Kα radiation, 100 K).

- Graph Set Analysis : Apply Etter’s formalism to categorize hydrogen bonds (e.g., N–H···Cl, O–H···O) into motifs (e.g., D , R₂²(8) ) using software like Mercury or PLATON.

- Validation : Compare observed patterns with similar methanone derivatives to identify stabilizing interactions influencing crystallinity .

Q. What strategies resolve discrepancies between computational modeling and experimental crystallographic data?

Methodological Answer:

- Refinement Tools : Use SHELXL for iterative refinement of positional and thermal parameters. Adjust weighting schemes to minimize residuals (e.g., R₁ < 5%).

- DFT Calculations : Perform density functional theory (B3LYP/6-31G*) to optimize geometry and compare bond lengths/angles with X-ray data.

- Error Analysis : Investigate thermal motion artifacts or solvent effects causing deviations. Validate with Hirshfeld surface analysis .

Q. How to optimize reaction conditions to minimize by-products during synthesis?

Methodological Answer:

- Parameter Screening : Use a Design of Experiments (DoE) approach to test variables: temperature (20–80°C), catalyst loading (1–10 mol%), and reaction time (2–24 hours).

- By-Product Identification : Characterize side products via LC-MS and NMR. For example, over-alkylation products may form if excess methylating agents are used.

- Mitigation : Introduce slow reagent addition or low-temperature steps to suppress competing pathways. Monitor intermediates in situ using FTIR .

Q. What advanced spectroscopic techniques confirm the stereoelectronic effects of substituents?

Methodological Answer:

- Solid-State NMR : Perform ¹³C CP/MAS NMR to probe electronic environments of the methyl and pyridinyl groups. Compare chemical shifts with solution-state data to assess crystal packing effects.

- UV-Vis Spectroscopy : Analyze absorbance shifts in polar vs. nonpolar solvents to quantify substituent-induced hyperconjugation.

- XPS : Use X-ray photoelectron spectroscopy to measure binding energies of nitrogen (pyridinyl) and chlorine (HCl salt), correlating with electron-withdrawing/donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.